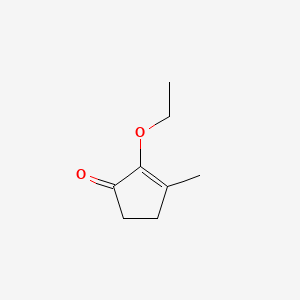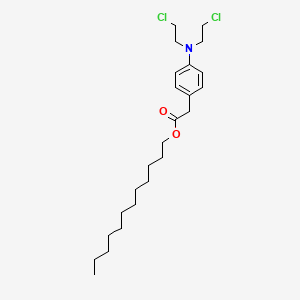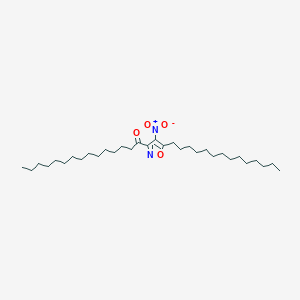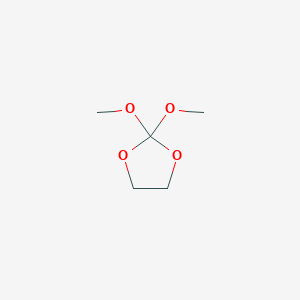
2,2-Dimethoxy-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a cyclic acetal derived from the reaction of acetone with ethylene glycol. This compound is known for its stability and is often used as a protecting group for carbonyl compounds in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dimethoxy-1,3-dioxolane can be synthesized through the acetalization of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process involves the same reactants and catalysts but utilizes advanced equipment for better control and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used.
Major Products
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-1,3-dioxolane is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxy-1,3-dioxolane primarily involves its role as a protecting group. It forms a stable cyclic acetal with carbonyl compounds, preventing them from undergoing unwanted reactions during synthetic procedures. The protection is typically achieved through acid-catalyzed acetalization, and the protected carbonyl can be regenerated by acid-catalyzed hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: Similar in structure but lacks the two methoxy groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,2-Dimethoxy-1,3-dioxolane is unique due to its methoxy groups, which provide additional stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group in organic synthesis, offering better protection and easier deprotection under mild conditions .
Propiedades
Número CAS |
66747-32-8 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2,2-dimethoxy-1,3-dioxolane |
InChI |
InChI=1S/C5H10O4/c1-6-5(7-2)8-3-4-9-5/h3-4H2,1-2H3 |
Clave InChI |
XYVVDHQZWOHDPJ-UHFFFAOYSA-N |
SMILES canónico |
COC1(OCCO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


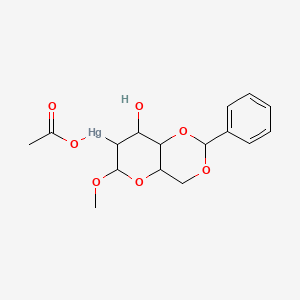
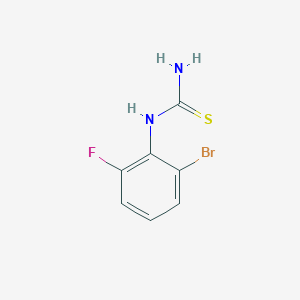
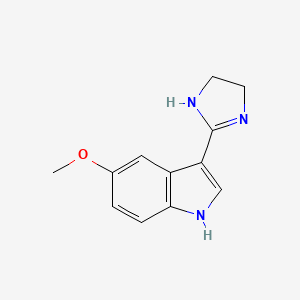

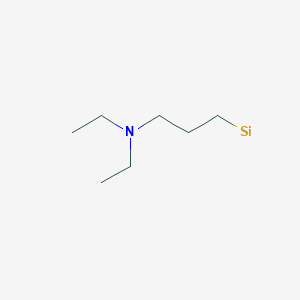

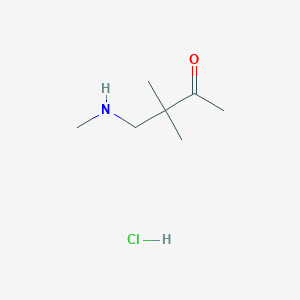


![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
